2,4,6-Trifluorophenylacetyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,4,6-Trifluorophenylacetyl chloride consists of a phenyl ring with three fluorine atoms (at positions 2, 4, and 6) and an acetyl chloride functional group (C=O) attached to the phenyl ring. The compound’s 3D structure can be visualized using tools like ChemSpider .
Scientific Research Applications
1. Application in Peptide and Amino Acid Derivatives Synthesis
2,4,6-Trifluorophenylacetyl chloride has potential applications in the synthesis of peptides and amino acid derivatives. The use of polymer-bound trityl chloride, which is structurally related, has been shown to simplify and increase the yield of these syntheses. This indicates the potential utility of 2,4,6-trifluorophenylacetyl chloride in similar contexts (Barlos et al., 1988).
2. Biodegradation Studies
Research has been conducted on the biodegradation kinetics of similar compounds, such as 2,4,6-trichlorophenol, by mixed microbial cultures. These studies provide insights into the environmental fate of related chlorophenols and can inform the handling and disposal of 2,4,6-trifluorophenylacetyl chloride (Snyder et al., 2006).
3. Photocatalytic Removal in Water Treatment
Investigations into the photocatalytic removal of 2,4,6-trichlorophenol from water using commercial ZnO powder demonstrate an approach that could be adapted for removing 2,4,6-trifluorophenylacetyl chloride from aqueous environments. This research is crucial for understanding the degradation and removal of such compounds in water treatment processes (Gaya et al., 2010).
4. Characterization by Fluorine-19 Nuclear Magnetic Resonance
The utilization of trifluoroacetyl chloride, a compound closely related to 2,4,6-trifluorophenylacetyl chloride, in the characterization of various organic functional groups demonstrates the potential of 2,4,6-trifluorophenylacetyl chloride in similar analytical applications. Fluorine-19 NMR can be a valuable tool for studying the structure and properties of such compounds (Sleevi et al., 1979).
5. Use in Electrochemical Sensors
Research on the development of electrochemical sensors for detecting similar compounds, like 2,4,6-trichlorophenol, using CuO nanostructures, suggests potential applications for 2,4,6-trifluorophenylacetyl chloride in environmental monitoring and analysis (Buledi et al., 2021).
properties
IUPAC Name |
2-(2,4,6-trifluorophenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-8(13)3-5-6(11)1-4(10)2-7(5)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMFEVYAONWFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trifluorophenylacetyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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